N-(3-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide is a complex organic compound that features a quinoline core with a dimethylsulfamoyl group and a chlorophenyl group
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common route includes the sulfonamidation or sulfonation of electron-deficient alkenes using dimethylsulfamoyl chloride . This process is often carried out under redox-neutral conditions, which allows for the efficient and selective formation of the desired sulfonamide or sulfonate product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The quinoline core may interact with DNA or proteins, affecting their function. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar compounds to N-(3-chlorophenyl)-2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide include other sulfonamides and quinoline derivatives. For example:
N-(3-chlorophenyl)-3,5-dinitrobenzamide: This compound also features a chlorophenyl group but has different functional groups that affect its reactivity and applications.
Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)carbamate: This compound has a similar sulfonamide group but a different core structure, leading to different biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C20H20ClN3O3S2 |
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Molecular Weight |
450.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-13-9-20(28-12-19(25)22-15-6-4-5-14(21)10-15)23-18-8-7-16(11-17(13)18)29(26,27)24(2)3/h4-11H,12H2,1-3H3,(H,22,25) |
InChI Key |
TWBHVNREBVZQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N(C)C)SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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